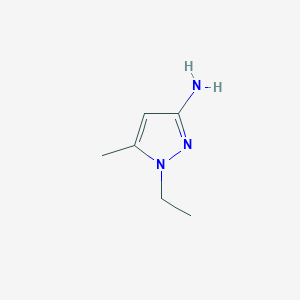

1-ethyl-5-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

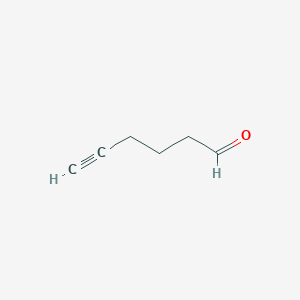

The compound "1-ethyl-5-methyl-1H-pyrazol-3-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the annulation method, which involves the formation of the pyrazole ring through a reaction between hydrazines and 1,3-dicarbonyl compounds . Another method involves the condensation of amines with dehydroacetic acid under ultrasound irradiation, which offers advantages such as shorter reaction times and higher

Scientific Research Applications

Synthesis and Characterization

1-ethyl-5-methyl-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized in various studies. These compounds have been identified using techniques like FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Such studies help in understanding the structural and chemical properties of these compounds, which is crucial for their application in different scientific domains (Titi et al., 2020).

Novel Synthesis Methods

Research has also focused on developing new and efficient methods for synthesizing derivatives of 1-ethyl-5-methyl-1H-pyrazol-3-amine. These methods aim to enhance the yield and purity of the synthesized compounds, making them more suitable for various applications (Ghaedi et al., 2015).

Catalyst Development

Compounds related to 1-ethyl-5-methyl-1H-pyrazol-3-amine have been used to develop catalysts for chemical reactions. These catalysts can be used in various industrial and laboratory processes, showcasing the versatility of these compounds (Togni et al., 1996).

Precursors for Other Chemicals

Derivatives of 1-ethyl-5-methyl-1H-pyrazol-3-amine have been identified as precursors for the synthesis of other important chemicals. This role highlights the significance of these compounds in the broader context of chemical synthesis and pharmaceutical research (Beck et al., 1988).

Development of Novel Pharmaceuticals

Research has explored the use of 1-ethyl-5-methyl-1H-pyrazol-3-amine derivatives in the development of new pharmaceutical compounds. This research is crucial for discovering new drugs and treatments for various diseases (Díaz et al., 2012).

Polymerization Catalysts

Some studies have investigated the use of 1-ethyl-5-methyl-1H-pyrazol-3-amine related compounds as catalysts in polymerization processes. These catalysts are important for the production of polymers with specific properties (Matiwane et al., 2020).

Cytotoxic Properties

Research into the cytotoxic properties of 1-ethyl-5-methyl-1H-pyrazol-3-amine derivatives provides insights into their potential applications in cancer treatment. This line of research is vital for the development of new oncology drugs (Kodadi et al., 2007).

Corrosion Inhibition

Pyrazole derivatives, including those related to 1-ethyl-5-methyl-1H-pyrazol-3-amine, have been studied for their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings to protect metals from corrosion (Herrag et al., 2007).

Safety And Hazards

1-Ethyl-5-methyl-1H-pyrazol-3-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, which indicates that it is toxic if swallowed . The precautionary statements include P301 + P310, which advise seeking medical attention if swallowed .

properties

IUPAC Name |

1-ethyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGRXZKFUAOGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424513 |

Source

|

| Record name | 1-ethyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-1H-pyrazol-3-amine | |

CAS RN |

956364-46-8 |

Source

|

| Record name | 1-ethyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 956364-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.